Field: Green Chemistry
Application: They are used in the chemical industry as a replacement for traditional resources such as crude oil .
Method of Application: The switch from traditional resources to biomass requires the replacement of chemical reactants and petroleum refineries with biorefineries .
Results: The use of FPCs has begun to take place in substantial parts of the chemical industry .
Field: Biomass Conversion and Biorefinery
Application: Biomass-derived furfurals, such as furfural and 5-(hydroxymethyl)furfural, are used in the synthesis of various biofuels and renewable chemicals .
Method of Application: Synthetic organic chemistry, with an emphasis on using eco-friendly reagents and reaction conditions, is used to convert biomass to fuels, chemicals, and materials . Catalysis is a key part of this process .
Results: The expertise of synthetic organic chemistry has been instrumental in converting biomass to fuels, chemicals, and materials .
Field: Pharmaceutical Sciences
Application: Ethyl 5-(chloromethyl)-2-furancarboxylate may be employed for the synthesis of a series of novel sulfamide- and urea-based small-molecule antagonists of the protein-protein interaction IL-2/IL-2Rα .
Method of Application: The specific methods of synthesis would depend on the specific antagonists being synthesized, but would likely involve organic synthesis techniques .
Results: The synthesis of these antagonists could potentially lead to new treatments for diseases where the IL-2/IL-2Rα interaction plays a role .
Field: Organic Chemistry
Application: Ethyl 5-(chloromethyl)-2-furancarboxylate can be used as a starting material for the synthesis of 5-hydroxymethylfuran-2-carboxylic acid .
Method of Application: The specific methods of synthesis would depend on the specific procedures used, but would likely involve organic synthesis techniques .
Results: The synthesis of 5-hydroxymethylfuran-2-carboxylic acid could potentially lead to the production of new organic compounds .
Field: Material Sciences
Application: Furan derivatives can be used in the synthesis of single-molecule magnets, such as the Mn 11 Gd 2 based high-nuclearity heterometallic complex .
Method of Application: The specific methods of synthesis would depend on the specific magnets being synthesized, but would likely involve material synthesis techniques .
Results: The synthesis of these magnets could potentially lead to new materials with unique magnetic properties .
Application: Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield and are highly useful intermediates for the production of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) .
Method of Application: The production process involves the treatment of the precursor aldehydes with tert-butyl hypochlorite, which is inexpensively prepared from commercial bleach and tert-butanol .
Results: The production of these intermediates could potentially lead to the production of new biofuels and polymers .
4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester is an organic compound with the molecular formula . This compound is a derivative of furan, a five-membered aromatic ring containing oxygen. It features a chloromethyl group and an ethyl ester of a carboxylic acid, which contribute to its reactivity and utility in various chemical applications. The presence of the chloromethyl group enhances its electrophilic character, making it a valuable intermediate in organic synthesis.
While specific biological activities of 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester are not extensively documented, compounds with similar structures have been explored for their potential therapeutic applications. The reactivity of the chloromethyl group suggests possible interactions with biological targets, potentially leading to enzyme inhibition or modulation of biological pathways. Its derivatives may also be investigated for pharmacological properties.
The synthesis of 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester typically involves the following steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during production.
4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester has several applications across various fields:
Studies on the interactions of 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester with various nucleophiles and electrophiles can provide insights into its reactivity profile. Understanding these interactions is crucial for developing new synthetic routes and exploring its potential biological activity.
Several compounds share structural similarities with 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylfuran-2-carboxylic acid ethyl ester | Lacks chloromethyl group | Less reactive due to absence of halogen |
| 4-Bromomethyl-5-methyl-furan-2-carboxylic acid ethyl ester | Contains bromomethyl instead of chloromethyl | Different reactivity profile due to bromine |
| 4-Methyl-5-methyl-furan-2-carboxylic acid ethyl ester | Lacks halogen substituent | Less versatile in synthetic applications |
The uniqueness of 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester lies in its chloromethyl group, which significantly enhances its reactivity compared to similar compounds. This feature allows it to participate in a broader range of